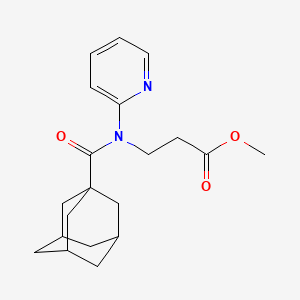
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory.
Mechanism of Action
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory. Glutamate can cause damage to neurons when it is overactive, which is believed to contribute to the development of Alzheimer's disease. By blocking the action of glutamate, methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation in the brain, and protect neurons from damage. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it has been extensively studied and has a well-established mechanism of action. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate is also relatively safe and has few side effects. However, one limitation of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it is a drug that is used to treat Alzheimer's disease, which may limit its use in other types of experiments.
Future Directions
There are a number of future directions for research on methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. One direction is to study its potential for treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential for improving cognitive function in healthy individuals. Additionally, researchers could study the effects of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate on different types of neurons and brain regions to better understand its mechanism of action.
Synthesis Methods
The synthesis method of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate involves the reaction of 1-adamantylamine with ethyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with methylamine to form methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. The yield of the synthesis method is typically around 40-50%.
Scientific Research Applications
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been extensively studied in scientific research for its potential to treat Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in patients with mild to moderate Alzheimer's disease. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
methyl 3-[adamantane-1-carbonyl(pyridin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18(23)5-7-22(17-4-2-3-6-21-17)19(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-4,6,14-16H,5,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDHOIGQSBBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)

![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)